2-Aminobiphenyl-D9
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Overview
Description
2-AMINODIPHENYL-D9, also known as 2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline, is a deuterated form of 2-aminodiphenyl. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of 2-AMINODIPHENYL-D9 is C12H2D9N, and it has a molecular weight of 178.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINODIPHENYL-D9 typically involves the deuteration of 2-aminodiphenyl. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of 2-AMINODIPHENYL-D9 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The production is carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-AMINODIPHENYL-D9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and hydrazines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-AMINODIPHENYL-D9 is utilized in various scientific research fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways of aromatic amines.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Used in the synthesis of deuterated compounds for various applications, including materials science and environmental studies
Mechanism of Action
The mechanism of action of 2-AMINODIPHENYL-D9 involves its interaction with biological molecules through the formation of covalent bonds. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the formation of DNA adducts. These interactions are crucial for understanding the compound’s effects on cellular processes and its potential carcinogenicity .
Comparison with Similar Compounds
Similar Compounds
2-Aminodiphenyl: The non-deuterated form of 2-AMINODIPHENYL-D9.
4-Aminobiphenyl: Another aromatic amine with similar structural features.
2-Amino-9H-pyrido[2,3-b]indole: A heterocyclic aromatic amine with comparable biological activities
Uniqueness
2-AMINODIPHENYL-D9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of isotope effects, offering valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs .
Properties
CAS No. |
344298-97-1 |
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Molecular Formula |
C12H11N |
Molecular Weight |
178.28 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline |
InChI |
InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
TWBPWBPGNQWFSJ-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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